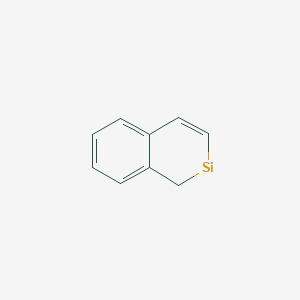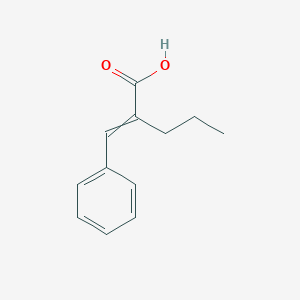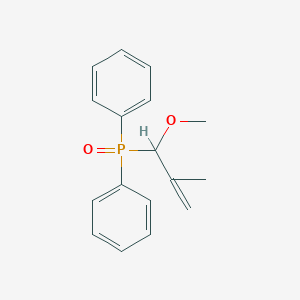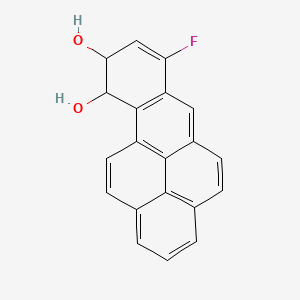
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of interest due to its structural similarity to other PAHs, which are known for their environmental persistence and potential biological activity. The addition of a fluorine atom and the presence of diol groups make this compound unique and potentially useful for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol typically involves multi-step organic reactions. One common approach is the fluorination of 9,10-dihydrobenzo(a)pyrene-9,10-diol. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process .
化学反応の分析
Types of Reactions
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .
科学的研究の応用
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: Investigated for its potential biological activity, including interactions with enzymes and DNA.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol involves its interaction with biological molecules. The compound can bind to DNA, potentially causing mutations or other genetic changes. It can also interact with enzymes, affecting their activity and leading to various biochemical effects. The presence of the fluorine atom and diol groups can influence the compound’s binding affinity and reactivity .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: A well-known PAH with significant environmental and biological impact.
9,10-Dihydrobenzo(a)pyrene-9,10-diol: The non-fluorinated analog of the compound.
7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: Another derivative with different functional groups.
Uniqueness
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for studying the effects of fluorination on PAHs and exploring new applications in various fields .
特性
CAS番号 |
83768-94-9 |
|---|---|
分子式 |
C20H13FO2 |
分子量 |
304.3 g/mol |
IUPAC名 |
7-fluoro-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-9-16(22)20(23)19-13-7-6-11-3-1-2-10-4-5-12(8-14(15)19)18(13)17(10)11/h1-9,16,20,22-23H |
InChIキー |
JUIJSYFVSJYFGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5F)O)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


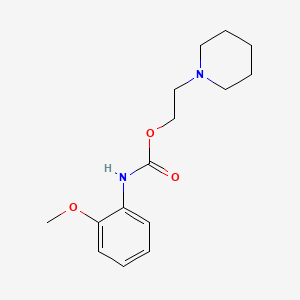
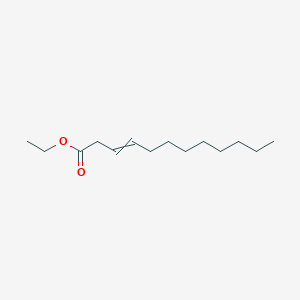
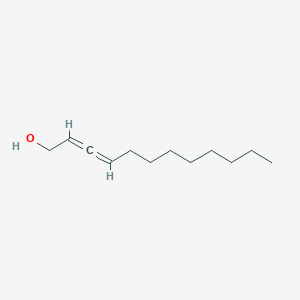
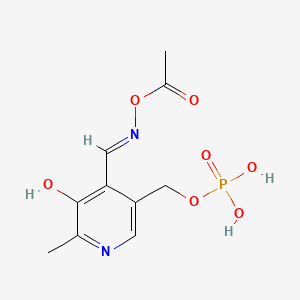
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
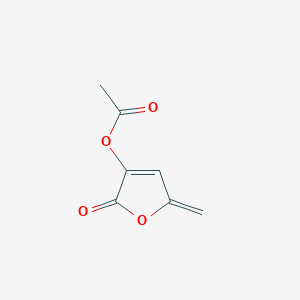
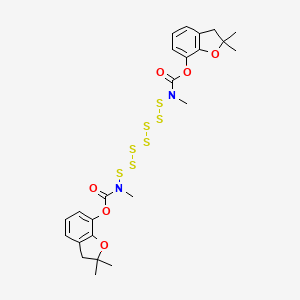
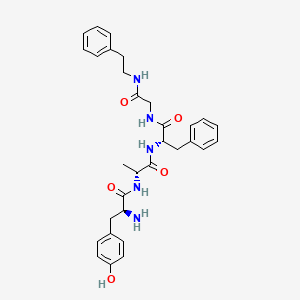

![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

